

# A Comparative Crystallographic Guide to 1-(Bromomethyl)-4-(methylsulfonyl)benzene and its Analogs

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## Compound of Interest

Compound Name: 1-(Bromomethyl)-4-(methylsulfonyl)benzene

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This guide offers a comparative analysis of the X-ray crystallographic data for derivatives of **1-(bromomethyl)-4-(methylsulfonyl)benzene**. Due to the absence of a publicly available crystal structure for **1-(bromomethyl)-4-(methylsulfonyl)benzene**, this guide utilizes the closely related structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene as a primary reference for comparison. The objective is to provide a data-driven comparison to aid in the structural analysis and development of novel compounds based on the phenyl methyl sulfone scaffold.

## Crystallographic Data Comparison

The following tables summarize key crystallographic parameters for 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene and a selection of other aromatic sulfones. This comparative data allows for an objective assessment of the geometric parameters of the sulfonyl group in different chemical environments.

Table 1: Crystallographic Data for 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene<sup>[1]</sup>

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /n
Unit Cell Parameters	
a (Å)	8.808(8)
b (Å)	5.247(5)
c (Å)	22.66(2)
α (°)	90
β (°)	100.956(15)
γ (°)	90
Volume (Å <sup>3</sup> )	1028.0(16)
Z	4
Key Bond Lengths (Å)	
S1-O1	1.430(3)
S1-O2	1.421(3)
S1-C4 (aromatic)	1.770(3)
S1-C9 (methyl)	1.743(4)
Br1-C1	1.896(4)
Key Bond Angles (°)	
O1-S1-O2	117.11(3)
O1-S1-C4	108.9(2)
O2-S1-C4	108.8(2)
O1-S1-C9	108.3(2)
O2-S1-C9	108.9(2)

C4-S1-C9	104.2(2)
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Table 2: Comparative Crystallographic Data of Selected Aromatic Sulfones

Compound	S=O Bond Lengths (Å)	C-S-C Bond Angle (°)	O-S-O Bond Angle (°)	Reference
Diphenyl sulfone	1.445(1), 1.448(1)	105.45(7)	119.64(8)	[2]
Bis(4-nitrophenyl) sulfone	1.438(2), 1.440(2)	105.7(1)	119.8(1)	[2]
2-Nitrophenylphenyl sulfone	1.431(2), 1.441(2)	105.8(1)	119.9(1)	[2]
Dibenzyl sulfone	1.436(2), 1.438(2)	104.8(1)	118.0(1)	[2]

## Experimental Protocols

The following section details a general methodology for the single-crystal X-ray diffraction analysis of small organic molecules like the **1-(bromomethyl)-4-(methylsulfonyl)benzene** derivatives.

## Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents include ethanol, methanol, isopropanol, or mixtures of solvents.[3][4] The process involves dissolving the purified compound in a minimal amount of the chosen solvent, followed by slow evaporation at room temperature until well-formed crystals appear.

## Data Collection

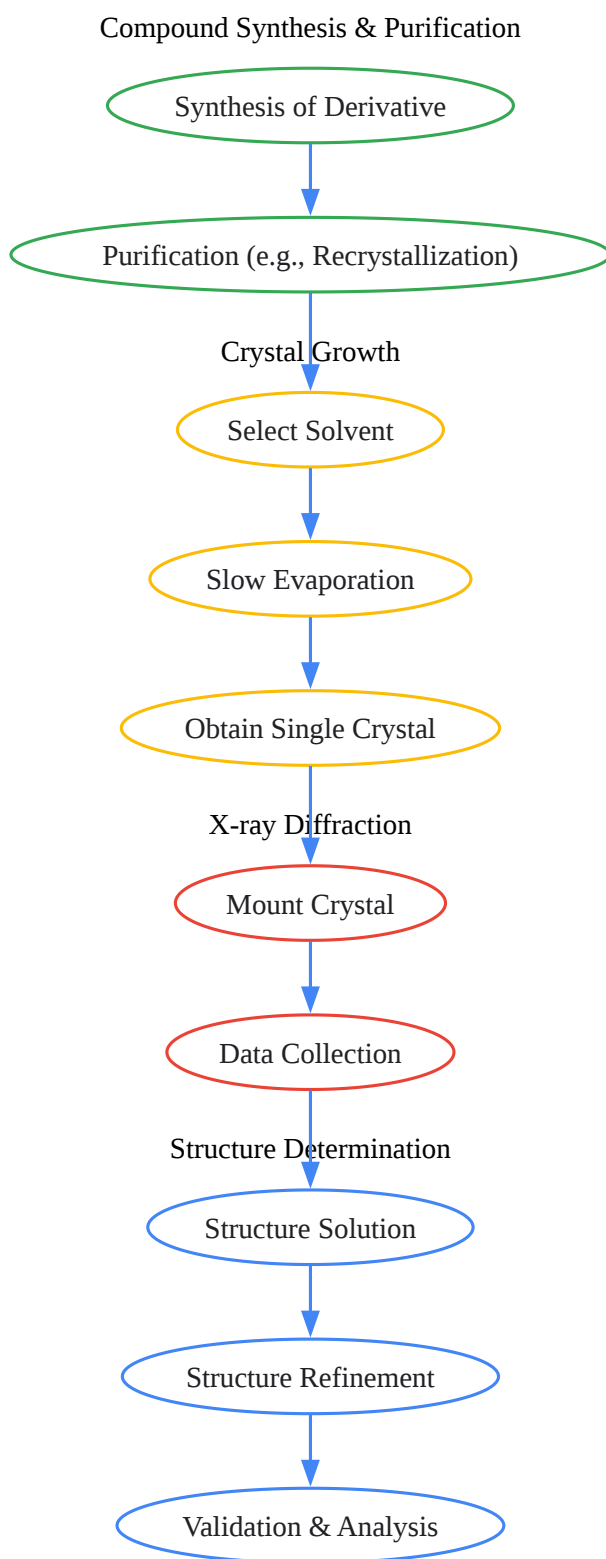
A suitable single crystal is selected and mounted on a goniometer head.<sup>[5]</sup> The data collection is performed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ ) and a detector (e.g., CCD or CMOS).<sup>[6][7]</sup> The crystal is maintained at a constant low temperature (e.g., 100 K or 296 K) during data collection to minimize thermal vibrations.<sup>[1][8]</sup> A series of diffraction images are collected by rotating the crystal through a range of angles.<sup>[6]</sup>

## Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on  $F^2$ .<sup>[1]</sup> All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in geometrically calculated positions and refined using a riding model.<sup>[3]</sup>

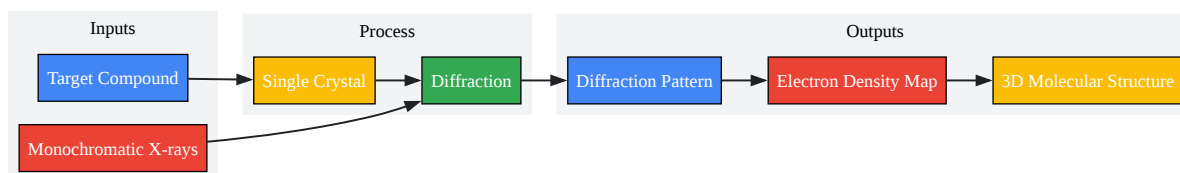
## Visualizations

The following diagrams illustrate the logical workflow of a single-crystal X-ray crystallographic analysis.



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Caption: Experimental workflow for X-ray crystallographic analysis.



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Caption: Logical flow from compound to 3D structure determination.

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## References

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